Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural framework, which includes a bicyclo[2.2.2]octane core. This structure is often found in various natural products and synthetic analogues, making it a significant target in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organic bases and mild reaction conditions is often preferred to maintain the integrity of the bicyclic structure and to achieve the desired enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules and natural product analogues.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.2]octane derivatives, such as:
- Bicyclo[2.2.2]octane-1-carboxylate
- 2-Oxabicyclo[2.2.2]octane
- Bicyclo[1.1.1]pentane
Uniqueness
Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopentylamino group and the ethyl ester functionality enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(3-methylbutylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-4-20-14(19)16-8-6-15(7-9-16,11-13(16)18)17-10-5-12(2)3/h12,17H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMEJHEZYFJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)NCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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